[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 668477-13-2
VCID: VC5128005
InChI: InChI=1S/C14H15NO2S/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17/h3-6,8-9H,7H2,1-2H3,(H,16,17)
SMILES: CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34

[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid

CAS No.: 668477-13-2

Cat. No.: VC5128005

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34

* For research use only. Not for human or veterinary use.

[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid - 668477-13-2

Specification

CAS No. 668477-13-2
Molecular Formula C14H15NO2S
Molecular Weight 261.34
IUPAC Name 2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C14H15NO2S/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17/h3-6,8-9H,7H2,1-2H3,(H,16,17)
Standard InChI Key LEJRZYYIWWJVAT-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]acetic acid, reflecting its substitution pattern on the thiazole ring. The molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 261.34 g/mol . The structure comprises three key components:

  • A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur).

  • A 4-isopropylphenyl group attached to the thiazole’s second position.

  • An acetic acid moiety (-CH₂COOH) at the fourth position of the thiazole .

Stereochemical and Structural Analysis

The planar thiazole ring facilitates π-π stacking interactions, while the isopropyl group introduces steric bulk, influencing solubility and reactivity. The carboxylic acid group enhances hydrogen-bonding capacity, critical for molecular recognition in biological systems. Computational models predict a LogP value of 3.87, indicating moderate lipophilicity .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number668477-13-2
SMILESCC(C)C1=CC=C(C=C1)C2=C(SC=N2)CC(=O)O
InChIKeyXWXMCYAYFHKVND-UHFFFAOYSA-N
Exact Mass261.082336 g/mol

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits a boiling point of 430.7±47.0°C and a density of 1.2±0.1 g/cm³ . Its flash point of 214.3±29.3°C classifies it as combustible under high-temperature conditions. The low vapor pressure (0.0±1.1 mmHg at 25°C) suggests limited volatility, making it suitable for applications requiring stability in open environments .

Synthesis and Manufacturing

Table 2: Representative Reaction Steps

StepReactantsConditionsProduct
14-Isopropylphenyl thiourea + Ethyl bromopyruvateEthanol, reflux, 12hEthyl [2-(4-isopropylphenyl)-1,3-thiazol-4-yl]acetate
2Ethyl ester intermediateNaOH, H₂O, reflux, 6h[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid

Industrial Scalability

Suppliers such as AK Scientific and Matrix Scientific offer the compound at scales up to 5g, with prices ranging from $178/100mg to $991/5g . The use of commercially available precursors (e.g., 4-isopropylbenzaldehyde) ensures feasible large-scale production.

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The acetic acid group undergoes typical reactions:

  • Esterification: With alcohols (e.g., methanol) under acidic catalysis.

  • Amide Formation: Using coupling agents (e.g., EDC/HOBt) with amines.

Thiazole Ring Modifications

SupplierPurityPackagingPrice (USD)
AK Scientific97%100mg178
Matrix Scientific98%500mg237
Crysdot97%5g752

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